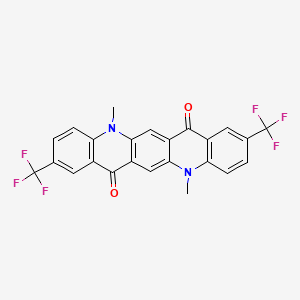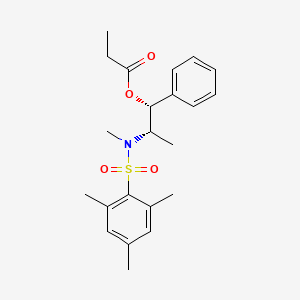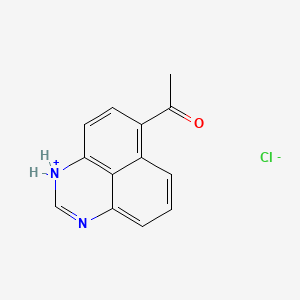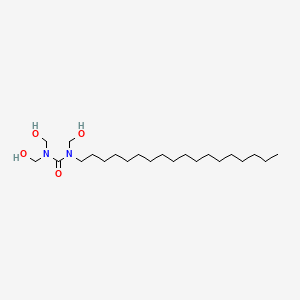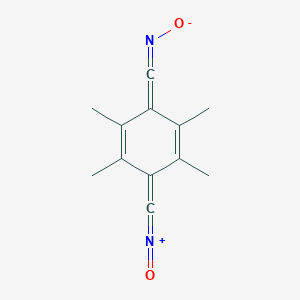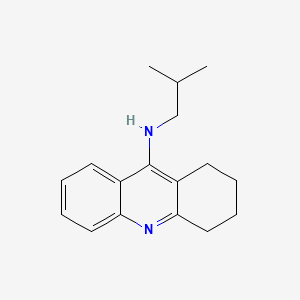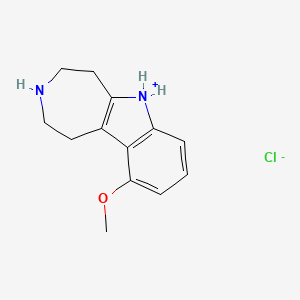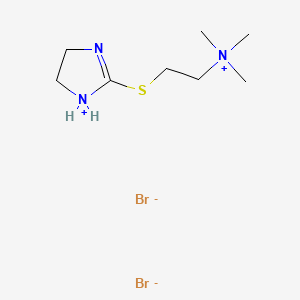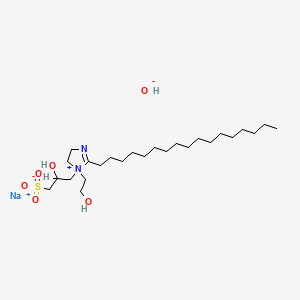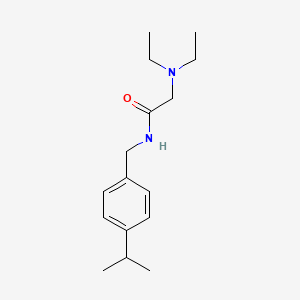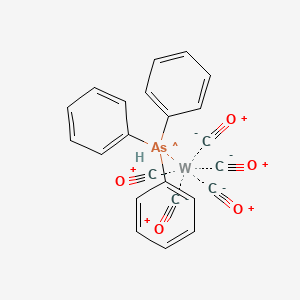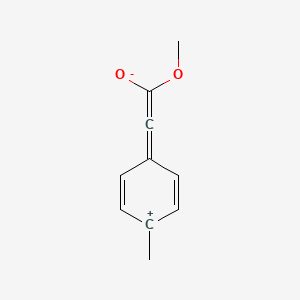
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- is a chemical compound with the molecular formula C10H12O2 It is known for its unique structure, which includes a methoxy group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- typically involves the reaction of 4-methylacetophenone with methoxyacetaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- can be compared with other similar compounds, such as:
Acetophenone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Methoxy-substituted compounds: Compounds with methoxy groups at different positions on the phenyl ring.
Methyl-substituted compounds: Compounds with methyl groups at different positions on the phenyl ring.
The uniqueness of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
InChI |
InChI=1S/C10H10O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,1-2H3 |
Clave InChI |
PQIUWDYJQKWFRH-UHFFFAOYSA-N |
SMILES canónico |
C[C+]1C=CC(=C=C([O-])OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


